molecular formula C9H6ClF2NO B12874686 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole

4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12874686
M. Wt: 217.60 g/mol
InChI Key: LOWHJJNITLNDHW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both oxazole and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)benzo[d]oxazole with chloromethylating agents under controlled conditions. The reaction typically requires a catalyst and an aprotic polar solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications depending on the substituents introduced.

Scientific Research Applications

4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzo[d]oxazole: Lacks the difluoromethyl group, which can affect its reactivity and applications.

    2-(Difluoromethyl)benzo[d]oxazole:

    4-(Bromomethyl)-2-(difluoromethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and interactions.

Uniqueness

The presence of both chloromethyl and difluoromethyl groups in 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole makes it unique, providing a combination of reactivity and stability that is valuable in various chemical transformations and applications.

Properties

Molecular Formula

C9H6ClF2NO

Molecular Weight

217.60 g/mol

IUPAC Name

4-(chloromethyl)-2-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6ClF2NO/c10-4-5-2-1-3-6-7(5)13-9(14-6)8(11)12/h1-3,8H,4H2

InChI Key

LOWHJJNITLNDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)CCl

Origin of Product

United States

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